1-chloro-2-iodo-4-(trifluoromethoxy)benzene
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Overview
Description
1-chloro-2-iodo-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3ClF3IO and a molecular weight of 322.45 g/mol . This compound is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring. It is commonly used in various fields of scientific research, particularly in proteomics.
Preparation Methods
The synthesis of 1-chloro-2-iodo-4-(trifluoromethoxy)benzene typically involves the halogenation of a benzene derivative. One common method includes the following steps:
Starting Material: A suitable benzene derivative with a trifluoromethoxy group.
Halogenation: and in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine and iodine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-chloro-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include and .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like and reducing agents like can be used.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki-Miyaura coupling , using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-chloro-2-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is utilized in the study of biological systems, including the labeling of proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chloro-2-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In coupling reactions, for example, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
1-chloro-2-iodo-4-(trifluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-iodobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
1-Bromo-2-iodo-4-trifluoromethoxybenzene: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and coupling efficiency.
1-Chloro-2-fluoro-4-trifluoromethoxybenzene: Contains a fluorine atom instead of iodine, affecting its chemical behavior and applications.
The presence of the trifluoromethoxy group in this compound makes it unique, as it imparts distinct electronic properties and influences the compound’s reactivity in various chemical reactions.
Properties
IUPAC Name |
1-chloro-2-iodo-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFXGGNDZJXOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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